6α-Testosterone Enanthate
Description
Properties
Molecular Formula |
C26H40O4 |
|---|---|
Molecular Weight |
416.6 |
InChI |
InChI=1S/C26H40O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,22-23,28H,4-14,16H2,1-3H3/t18-,19-,20-,22-,23-,25+,26-/m0/s1 |
InChI Key |
CJYZRMYXYMXOKS-AUDRSALESA-N |
SMILES |
O=C1CC[C@@]2(C)C([C@@H](O)C[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@@H]4OC(CCCCCC)=O)=C1 |
Synonyms |
6S-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate |
Origin of Product |
United States |
Synthetic and Derivatization Methodologies for 6α Testosterone Enanthate and Analogous Steroids
Chemical Synthesis Approaches for Regioselective and Stereoselective Functionalization at the C-6 Position of Testosterone (B1683101) Scaffolds
The introduction of functional groups at the C-6 position of the testosterone molecule requires precise control over the reaction's region (regioselectivity) and spatial orientation (stereoselectivity) to yield the desired 6α isomer.
Elaboration of Synthetic Routes to 6α-Hydroxylated Testosterone Derivatives
The synthesis of 6α-hydroxylated testosterone derivatives is a chemically challenging endeavor due to the need for high stereoselectivity. While routes for the 6β-hydroxy isomer are more established, achieving the 6α configuration often involves multi-step processes. One synthetic strategy involves the oxidation of a 3,5-diene precursor of testosterone. Although this method has been effectively used for synthesizing 6β-hydroxytestosterone using a dirhodium catalyst, modifications to the catalyst or reaction conditions could potentially alter the stereochemical outcome to favor the 6α product. nih.gov
Another approach involves the use of silyl-cuprate reagents, which act as a masked hydroxyl group, for conjugate addition to a steroid enone. For instance, the synthesis of 7α-hydroxytestosterone has been successfully achieved in good yield from 17β-hydroxyandrosta-4,6-dien-3-one. nih.gov This methodology could theoretically be adapted to target the C-6 position by starting with an appropriate Δ⁵-steroid or a related intermediate, where the silyl (B83357) group is introduced and subsequently converted to a hydroxyl group. The stereochemical outcome of the final hydroxylation step would be crucial in determining the α or β configuration.
Strategies for Esterification at the C-17β Position
Esterification of the 17β-hydroxyl group is a critical step in the synthesis of 6α-Testosterone Enanthate. This process converts the parent steroid into a more lipophilic prodrug. semanticscholar.org A variety of chemical methods have been developed to achieve this transformation efficiently.
Conventional methods often employ acylating agents like enanthic acid (heptanoic acid), acid anhydrides, or acyl chlorides in the presence of a catalyst. semanticscholar.orgchemicalbook.com To improve efficiency and minimize environmental impact, modern approaches utilize recyclable heterogeneous catalysts, such as polymer-supported tosylic acid, often in conjunction with microwave irradiation in a solvent-free system. researchgate.net This green chemistry approach can lead to high yields (65-96%) and excellent purity (>97%) for various testosterone esters. semanticscholar.org
Another effective method involves the use of coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A described synthesis using this method, starting from 17β-hydroxy-3-ethoxy-androsta-3,5-diene and heptanoic acid, resulted in a 96.3% molar yield of testosterone enanthate after hydrolysis of the enol ether. chemicalbook.com
Table 1: Comparison of Selected Chemical Esterification Methods for Testosterone
| Method | Acylating Agent | Catalyst/Reagents | Key Advantages | Reported Yield |
|---|---|---|---|---|
| Microwave-Assisted | Acid Anhydrides/Chlorides | Polymer-supported tosylic acid | Solvent-free, recyclable catalyst, rapid reaction | 65-96% semanticscholar.org |
| Carbodiimide Coupling | Heptanoic Acid | EDCI, DMAP | High efficiency, specific conditions documented | 96.3% chemicalbook.com |
Total Synthesis and Semisynthesis Strategies for this compound
The production of a complex steroid derivative like this compound predominantly relies on semisynthesis. This strategy begins with a readily available steroid precursor, such as testosterone or a closely related androstane.
A plausible semisynthetic route would involve a two-stage process:
Regio- and Stereoselective C-6α Hydroxylation: The testosterone scaffold is first modified to introduce the hydroxyl group at the 6α position using methods similar to those described in section 2.1.1. This is the most challenging step, requiring precise control to avoid the formation of other isomers.
C-17β Esterification: The resulting 6α-hydroxytestosterone intermediate is then esterified at the 17β-hydroxyl group with heptanoic acid or a derivative thereof, using one of the efficient methods outlined in section 2.1.2.
Total synthesis, which involves building the entire steroid nucleus from simple, non-steroidal starting materials, is a far more complex and less economically viable approach for this type of derivative. While theoretically possible, it is not the preferred industrial method due to the high number of steps and the challenges in controlling the stereochemistry at multiple chiral centers.
Biocatalytic and Enzymatic Synthesis Routes for Steroid Modifications
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior regio- and stereoselectivity under milder reaction conditions. The use of whole microbial cells or isolated enzymes for steroid modification is a well-established field.
Identification and Characterization of Microbial and Enzymatic Systems for Steroid Biotransformation
A wide range of microorganisms, particularly fungi and bacteria, are known to perform various transformations on steroid molecules, including hydroxylations, dehydrogenations, and side-chain cleavages. researchfloor.orgslideshare.net Fungi of the genus Rhizopus, for example, are well-documented for their ability to hydroxylate steroids. cdnsciencepub.comresearchgate.net
The key enzymes responsible for these transformations are often cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These enzymes are highly versatile biocatalysts capable of activating molecular oxygen to introduce a hydroxyl group into inert C-H bonds with high specificity. nih.gov Numerous bacterial CYP450s have been identified and characterized for their ability to hydroxylate steroids at various positions, including C-2, C-7, C-11, C-15, and C-16. nih.govbohrium.comnih.govnih.gov For industrial applications, the genes for these enzymes can be expressed in host organisms like Escherichia coli, creating whole-cell biocatalysts for efficient steroid conversion. nih.govresearchgate.net
Regio- and Stereospecific Enzymatic Hydroxylation of Steroid Nuclei at the C-6 Position
Enzymatic hydroxylation at the C-6 position of the steroid nucleus is a known biotransformation. The fungus Rhizopus arrhizus has been extensively studied for its ability to perform C-6β hydroxylation on androst-4-ene-3,17-dione. cdnsciencepub.comresearchgate.net The mechanism is believed to involve the enol form of the Δ⁴-3-ketone steroid as an intermediate. cdnsciencepub.com
While C-6β hydroxylation is more commonly reported, achieving 6α-hydroxylation via biocatalysis is also feasible. The selectivity of CYP450 enzymes is determined by the specific amino acid residues in their active site, which control the orientation of the steroid substrate. nih.gov Through structure-guided rational design and directed evolution, it is possible to engineer CYP450 enzymes to alter their regioselectivity. For example, studies on CYP154C2 showed that mutating specific amino acids (like L88F) could introduce 16α-hydroxylation activity where it was not previously present, demonstrating that enzyme selectivity can be purposefully modified. nih.gov A similar protein engineering approach could be applied to a known steroid hydroxylase to develop a biocatalyst that specifically produces the 6α-hydroxy isomer from a testosterone precursor.
Table 2: Examples of Microbial and Enzymatic Steroid Hydroxylation
| Organism/Enzyme | Steroid Substrate | Primary Hydroxylation Position(s) | Key Findings |
|---|---|---|---|
| Rhizopus arrhizus | Androst-4-ene-3,17-dione | 6β cdnsciencepub.comresearchgate.net | Mechanism involves a Δ³,⁵ enolic intermediate. researchgate.net |
| CYP154C (from Streptomyces griseus) | Testosterone | 16α bohrium.comresearchgate.net | High regio- and stereoselectivity; efficient in whole-cell E. coli system. researchgate.net |
| CYP450 BM3 variants | Testosterone | 2β and 15β nih.govnih.gov | High turnover rates achieved in engineered E. coli. nih.gov |
| CYP154C2 (engineered mutants) | Testosterone, Androstenedione | 2α (and 16α in some mutants) nih.gov | Rational design significantly enhanced conversion rates and altered selectivity. nih.gov |
Optimization of Biotransformation Processes for Enhanced Yields of this compound Precursors
The efficient synthesis of this compound relies on the availability of its key precursor, 6α-hydroxytestosterone. Microbial biotransformation presents a highly specific and environmentally favorable alternative to complex chemical syntheses for introducing hydroxyl groups at specific positions on the steroid skeleton. mdpi.comnih.gov However, the yields of such processes are often limited by factors such as the low aqueous solubility of steroid substrates, potential substrate toxicity to microorganisms, and the activity of competing enzymatic pathways. mdpi.commbl.or.kr Consequently, significant research has focused on optimizing biotransformation parameters to enhance the production of hydroxylated steroid precursors.
Several key strategies are employed to overcome these limitations and improve the efficiency of microbial hydroxylation:
Process Parameter Optimization: The physical and chemical environment of the fermentation process is critical. Parameters such as pH, temperature, aeration rate, and incubation time are meticulously controlled to maximize enzymatic activity and cell viability. Statistical methods like Response Surface Methodology (RSM) can be employed to systematically investigate the relationships between multiple variables and optimize them for maximum product yield. nih.gov This technique allows for the efficient screening of experimental factors and their interactions to identify the most favorable process conditions. nih.gov
Enhancement of Substrate Solubility: The poor water solubility of steroid substrates like testosterone or progesterone (B1679170) is a major bottleneck, limiting their bioavailability to microbial enzymes. nih.gov To address this, solubilizing agents are often incorporated into the fermentation medium. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has proven particularly effective. nih.govnih.gov By forming inclusion complexes with the steroid molecules, HP-β-CD significantly increases their aqueous solubility, thereby facilitating transport into the microbial cell and enhancing the biotransformation rate. nih.gov Research on the production of 17α-hydroxyprogesterone demonstrated a dramatic increase in yield when the progesterone substrate was complexed with HP-β-CD. nih.gov
| Substrate Form | Additional Conditions | Product Yield (%) | Fold Increase vs. Uncomplexed |
|---|---|---|---|
| Progesterone (Uncomplexed) | None | 11.26 ± 0.64 | - |
| Progesterone-HP-β-CD Complex | None | ~56.0 | ~5.0x |
| Progesterone-HP-β-CD Complex | Aeration & Sonication | 72.92 ± 4.28 | ~6.5x |
Data adapted from studies on 17α-hydroxyprogesterone production, illustrating principles applicable to other steroid hydroxylations. nih.gov
Microbial Strain Engineering: Modern genetic engineering techniques offer powerful tools for optimizing microbial catalysts. By identifying and modifying key enzymes, production strains can be tailored for specific reactions. For instance, genes responsible for competing hydroxylation reactions (e.g., at the 11α- or 6β-positions) can be knocked out to prevent the formation of undesired byproducts. mdpi.com Conversely, the expression of specific cytochrome P450 hydroxylases known to favor 6α-hydroxylation can be amplified to direct the metabolic flux towards the desired precursor. mdpi.comoup.com
Advanced Derivatization Strategies for Structural Probes and Labeled Analogs
The synthesis of derivatized forms of this compound is essential for its use in research, particularly for developing analytical methods and studying its interactions with biological systems. These strategies involve creating structural probes by attaching reporter molecules or synthesizing isotopically labeled analogs for use as internal standards.
Structural Probes:
Structural probes are created by covalently linking a reporter molecule, such as biotin (B1667282) or a fluorescent tag, to the steroid. These probes are invaluable for investigating the biospecific interactions with proteins like receptors and antibodies in various immunoassays and binding studies. nih.gov The key challenge is to introduce the label at a position that does not significantly alter the steroid's three-dimensional structure or interfere with its binding affinity. nih.gov Synthetic strategies for testosterone have been developed that can be adapted for 6α-hydroxytestosterone or its enanthate ester. nih.gov
Common derivatization points on the steroid nucleus include:
C-3 Position: The 3-oxo group can be modified to form an oxime, which can then be coupled to a linker-arm-equipped biotin derivative. nih.gov
C-7 Position: The introduction of a functionalized spacer at the 7α-position can be achieved via a copper-catalyzed 1,6-Michael addition to a 6,7-dehydro precursor. This position is often considered ideal for labeling as it extends from the edge of the steroid, minimizing interference with binding at the α- and β-faces. nih.gov
C-19 Position: Derivatization at the C-19 methyl group can be accomplished by creating a carboxymethyl ether, which is then activated and reacted with an amino-terminated biotin derivative. nih.gov
| Position of Derivatization | Key Chemical Reaction | Rationale for Use |
|---|---|---|
| 3-oxo | Oximation followed by hydrazone formation | Accessible functional group, allows for attachment of various linkers. |
| 7α | Copper-catalyzed 1,6 Michael addition | Minimal structural perturbation to the core steroid, preserving binding affinity. nih.gov |
| 17α | Nucleophilic ring-opening of a 17-epoxide | Allows for introduction of a cyanomethyl group for further functionalization. nih.gov |
| 19 | Formation of a carboxymethyl ether | Utilizes the angular methyl group as an attachment point. nih.gov |
Strategies based on testosterone derivatization, adaptable for 6α-hydroxytestosterone. nih.gov
Labeled Analogs:
Isotopically labeled analogs, typically containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are indispensable for quantitative analysis by mass spectrometry. They serve as ideal internal standards because they co-elute with the unlabeled analyte but are distinguishable by their higher mass, enabling accurate quantification.
The synthesis of labeled this compound can be achieved by introducing isotopes at various positions.
Labeling the Steroid Nucleus: Deuterium can be incorporated into the steroid backbone through specific chemical reactions. For example, a precursor like dehydroepiandrosterone (B1670201) could be reacted with a deuterated Grignard reagent (e.g., methyl-d₃-magnesium iodide) to introduce a labeled methyl group. osti.gov
Labeling the Enanthate Chain: A more direct approach involves using isotopically labeled enanthoic acid (heptanoic acid) for the final esterification step with 6α-hydroxytestosterone. This would place the isotopic label on the ester side chain, which is often sufficient for creating a stable internal standard for analytical purposes.
These advanced synthetic methodologies provide the essential tools for both the efficient production of this compound precursors and the development of sophisticated analytical probes required for further research.
Enzymatic Transformations and Metabolic Pathways of 6α Testosterone Enanthate in Research Models
Characterization of Enzymes Mediating 6α-Hydroxylation of Steroids
The hydroxylation of steroids is a key metabolic reaction, with the position of the hydroxyl group greatly influencing the steroid's biological properties. While 6β-hydroxylation is a major metabolic pathway for testosterone (B1683101), primarily mediated by cytochrome P450 enzymes, 6α-hydroxylation is catalyzed by a distinct set of enzymes. researchgate.netnih.gov
Investigation of Cytochrome P450 Isoforms and Non-P450 Enzymes Involved in 6α-Hydroxylation
The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. researchgate.net Specifically, CYP3A4 is the primary isoform responsible for the 6β-hydroxylation of many steroids, such as progesterone (B1679170) and testosterone, in the human liver. researchgate.netdrugbank.com Other isoforms, including CYP3A5 and the fetal-specific CYP3A7, also contribute to 6β-hydroxylation, albeit with different efficiencies. nih.govbohrium.com
Enzymatic Substrate Specificity and Regioselectivity Studies with 6α-Testosterone Enanthate
The substrate specificity of steroid-metabolizing enzymes determines which steroids they can bind to and modify. The saturated steroid 6α-hydroxylase enzyme exhibits a clear preference for certain substrates. Research using microsome-enriched preparations from T47-D cells has shown that 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one are the most efficient substrates for this enzyme. oup.comnih.gov In contrast, 5α-androstane-3β,17β-diol was less efficiently hydroxylated at the 6α position, and 5α-androstane-3α,17β-diol was an inefficient substrate. nih.gov
While direct studies on this compound as a substrate for this specific enzyme are not detailed in the available literature, the enzyme's preference for 5α-reduced steroids provides a framework for understanding its potential interactions. The regioselectivity of this enzyme is pronounced, specifically adding a hydroxyl group at the 6α position of the steroid nucleus.
Kinetic Parameters and Cofactor Requirements of Steroid 6α-Hydroxylases
Understanding the kinetics and cofactor requirements of an enzyme is crucial for characterizing its function. For the saturated steroid 6α-hydroxylase found in human T47-D cells, detailed kinetic analyses have been performed. oup.comnih.gov The enzyme activity was found to be linear with incubation times up to 30 minutes and with protein concentrations between 0.05 and 0.5 mg/mL. nih.gov The reaction velocity remained consistent across a pH range of 6.0 to 8.0. oup.comnih.gov
A key finding is that both NADH and NADPH are equally effective as cofactors in supporting the 6α-hydroxylation reaction. oup.comnih.gov This is another characteristic that distinguishes it from many cytochrome P450 enzymes, which often show a strong preference for NADPH. The apparent Michaelis constant (Km) and maximum velocity (Vmax) have been determined for its preferred substrates.
| Substrate | Apparent Km (μmol/L) | Vmax (pmol/min·mg protein) |
|---|---|---|
| 5α-pregnan-3β-ol-20-one | 1.6 | 124 |
| 5α-pregnan-3α-ol-20-one | 3.5 | 150 |
In Vitro Metabolic Profiling of this compound
In vitro models are essential tools for studying the metabolic fate of compounds like testosterone enanthate. These systems, including isolated cells and microsomal preparations, allow for the detailed analysis of metabolic pathways and the identification of resulting metabolites.
Analysis of Metabolic Pathways in Isolated Cellular Systems and Microsomal Preparations
The metabolic journey of testosterone enanthate begins with the hydrolysis of its ester bond, a reaction catalyzed by esterase enzymes present in the bloodstream and various tissues. wikipedia.orgdrugbank.com This cleavage releases free testosterone and enanthic acid, making testosterone available for further metabolism. wikipedia.org
The subsequent metabolism of testosterone occurs primarily in the liver and involves two main pathways. drugbank.com It can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase, or it can be aromatized to estradiol by the enzyme aromatase (CYP19A1). wikipedia.org
Studies using microsomal preparations, which are rich in metabolic enzymes, have been instrumental in elucidating these pathways. For instance, the greatest specific activity of the saturated steroid 6α-hydroxylase has been localized in microsome-enriched preparations from T47-D cells, which serve as a valuable in vitro system for studying this specific metabolic route. oup.comnih.gov Fungal systems have also been used to explore the biotransformation of testosterone enanthate, with Circinella muscae being shown to hydroxylate the testosterone molecule at various positions. researchgate.net
Identification of Downstream Metabolites Resulting from this compound Transformations
Following the initial hydrolysis of testosterone enanthate to testosterone, a variety of downstream metabolites are formed. The major active metabolites are estradiol and 5α-dihydrotestosterone (DHT). drugbank.comnih.gov Testosterone and its metabolites are eventually inactivated, primarily in the liver, and excreted in the urine, often as glucuronic and sulfuric acid conjugates. drugbank.com
Metabolomic studies conducted on individuals administered testosterone enanthate have identified several other downstream androgenic steroid metabolites. These include androsterone sulfate and 5alpha-androstan-3alpha,17beta-diol monosulfate. nih.gov
Furthermore, biotransformation studies of testosterone enanthate using the fungus Circinella muscae have identified several hydroxylated metabolites, demonstrating the potential for hydroxylation at multiple sites on the steroid nucleus. The identified metabolites in this system included 6β-hydroxytestosterone, 9α-hydroxytestosterone, and a novel metabolite, 8β,14α-dihydroxytestosterone. researchgate.net While these microbial transformations may not perfectly mirror human metabolism, they highlight potential sites for enzymatic attack on the testosterone molecule.
| Metabolite | Precursor | Key Enzyme/Process | Reference |
|---|---|---|---|
| Testosterone | Testosterone Enanthate | Esterase | wikipedia.org |
| Estradiol | Testosterone | Aromatase (CYP19A1) | wikipedia.org |
| 5α-Dihydrotestosterone (DHT) | Testosterone | 5α-reductase | wikipedia.orgdrugbank.com |
| Androsterone sulfate | Testosterone | Metabolic cascade | nih.gov |
| 5α-androstan-3α,17β-diol monosulfate | Testosterone | Metabolic cascade | nih.gov |
| 6β-hydroxytestosterone | Testosterone Enanthate | Fungal Biotransformation | researchgate.net |
| 9α-hydroxytestosterone | Testosterone Enanthate | Fungal Biotransformation | researchgate.net |
| 8β,14α-dihydroxytestosterone | Testosterone Enanthate | Fungal Biotransformation | researchgate.net |
Comparative Analysis of Metabolic Fates with Unmodified Testosterone Enanthate and Other Hydroxylated Testosterone Derivatives
The metabolic fate of this compound is primarily dictated by two key structural features: the enanthate ester at the 17β-position and the hydroxyl group at the 6α-position. Understanding its metabolism requires a comparative look at unmodified Testosterone Enanthate and other hydroxylated testosterone derivatives.
The initial and most critical step in the metabolism of Testosterone Enanthate and its derivatives is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes present in the bloodstream and various tissues, releasing free testosterone or its corresponding hydroxylated analog and enanthic acid. This process is essential for the biological activity of the compound, as the esterified form is a prodrug. acs.org
Once hydrolyzed, the resulting 6α-hydroxytestosterone follows metabolic pathways that differ from those of unmodified testosterone. Testosterone is primarily metabolized through oxidation and reduction reactions. Key metabolic routes include conversion to more potent androgens like dihydrotestosterone (B1667394) (DHT) via 5α-reductase, and aromatization to estradiol by the enzyme aromatase (CYP19A1). wikipedia.org Further metabolism leads to the formation of various 17-keto steroids. drugbank.com
In contrast, the presence of the 6α-hydroxyl group in 6α-hydroxytestosterone significantly influences its subsequent metabolic transformations. Hydroxylation is a major pathway in steroid metabolism, catalyzed by cytochrome P450 (CYP) enzymes. hitachi-hightech.com The position of the hydroxyl group can direct further metabolism and alter the biological activity of the resulting metabolites. For instance, 6β-hydroxylation of testosterone is a major metabolic pathway mediated by CYP3A4. nih.govcaymanchem.com While less common, 6α-hydroxylation has also been identified as a metabolic pathway for testosterone, particularly in fetal liver microsomes. nih.gov
The metabolic fate of other hydroxylated testosterone derivatives also provides insight into the potential pathways for 6α-hydroxytestosterone. For example, studies on various hydroxylated androgens have shown that A-ring hydroxylation can be a significant metabolic pathway. wada-ama.org The presence of a hydroxyl group can influence the susceptibility of the steroid nucleus to further enzymatic modifications, including additional hydroxylations or conjugation reactions (glucuronidation and sulfation) that facilitate excretion.
A comparative overview of the metabolic fates is presented in the table below:
| Feature | Unmodified Testosterone Enanthate | This compound | Other Hydroxylated Testosterone Derivatives (e.g., 6β-hydroxytestosterone) |
| Initial Metabolism | Hydrolysis by esterases to yield Testosterone and enanthic acid. acs.org | Hydrolysis by esterases to yield 6α-hydroxytestosterone and enanthic acid. | Hydrolysis of esterified forms (if applicable); direct metabolism of the hydroxylated testosterone. |
| Primary Metabolic Pathways of the Active Steroid | 5α-reduction to Dihydrotestosterone (DHT); Aromatization to Estradiol. wikipedia.org | Further oxidation and conjugation of the 6α-hydroxylated steroid nucleus. Aromatization and 5α-reduction are likely altered. | Dependent on the position of the hydroxyl group; often involves further oxidation and conjugation. 6β-hydroxytestosterone is a major metabolite of testosterone via CYP3A4. nih.govcaymanchem.com |
| Key Metabolites | Dihydrotestosterone (DHT), Estradiol, Androsterone, Etiocholanolone. | Further hydroxylated and conjugated metabolites of 6α-hydroxytestosterone. | Various hydroxylated and conjugated metabolites. |
Theoretical Frameworks for Predicting Steroid Metabolic Networks
The prediction of metabolic pathways for novel steroid compounds like this compound is greatly aided by various theoretical and computational frameworks. These in silico models are crucial in drug discovery and toxicology for forecasting the metabolic fate of new chemical entities. nih.gov
Knowledge-Based Expert Systems:
These systems utilize a curated database of known metabolic reactions and transformation rules derived from experimental data. nih.gov When a new steroid structure is input, the system applies these rules to predict potential metabolites. Examples of such systems include:
METEOR: This is a widely used expert system that predicts the metabolic fate of compounds based on a comprehensive knowledge base of biotransformations. It can provide plausible metabolic pathways and identify likely metabolites. researchgate.net
Derek Nexus and StAR: These systems also use rule-based approaches to predict toxicity and metabolism, helping to identify potential metabolic liabilities early in the drug development process. nih.gov
These systems work by recognizing specific structural motifs within the steroid and applying known enzymatic transformation rules (e.g., hydroxylation, oxidation, conjugation) to predict the resulting metabolites.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or, in this case, its metabolic fate. kg.ac.rs For steroid metabolism, QSAR models can be developed to predict the likelihood of a particular metabolic reaction occurring at a specific site on the steroid nucleus. These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to quantify the structural features of the steroid. By training the model on a dataset of steroids with known metabolic profiles, it can then predict the metabolic behavior of new, untested compounds. kg.ac.rs
Physiologically Based Pharmacokinetic (PBPK) Modeling:
PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. These models incorporate physiological and biochemical data, such as blood flow to different organs, enzyme kinetics, and tissue partitioning, to predict the concentration-time profile of a drug and its metabolites in various tissues. For steroids, PBPK models can be used to simulate the systemic exposure to the parent compound and its metabolites, providing a more dynamic and quantitative prediction of its metabolic network.
The table below summarizes these theoretical frameworks:
| Theoretical Framework | Principle | Application to Steroid Metabolism |
| Knowledge-Based Expert Systems | Utilizes a database of known biotransformations and rules to predict metabolites. nih.gov | Predicts potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites of a given steroid. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Correlates chemical structure with metabolic activity using statistical models and molecular descriptors. kg.ac.rs | Predicts the site of metabolism (e.g., which carbon atom is most likely to be hydroxylated) and the rate of metabolism. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the ADME of a compound in the body using physiological and biochemical data. | Predicts the concentration-time profiles of a steroid and its metabolites in different tissues, providing a quantitative understanding of its metabolic fate. |
Molecular Interactions and Structure Activity Relationships of 6α Testosterone Enanthate
Conformational Analysis and Molecular Dynamics Simulations of 6α-Testosterone Enanthate in Solution and Protein Environments
Conformational analysis of this compound is essential for understanding its behavior in biological systems. The molecule consists of a rigid four-ring steroid nucleus and a flexible C17β enanthate ester chain. The 6α-hydroxyl group introduces a key modification to the A-ring of the steroid core.
Molecular dynamics (MD) simulations are powerful computational methods used to model the movement of atoms and molecules over time. mdpi.com For this compound, MD simulations in aqueous solution would likely demonstrate the steroid nucleus maintaining its rigid structure while the seven-carbon enanthate tail exhibits significant conformational flexibility, exploring a wide range of spatial arrangements. The 6α-hydroxyl group, being polar, would be expected to form transient hydrogen bonds with surrounding water molecules, influencing the solvation shell around the A-ring.
Within a protein binding pocket, such as that of the androgen receptor, MD simulations predict a more constrained set of conformations. The steroid core would be anchored by specific interactions, while the enanthate chain would adapt its shape to fit the contours of the binding site. The simulations can reveal how the protein environment restricts the ligand's flexibility and stabilizes a specific "bioactive" conformation necessary for molecular recognition and receptor activation.
Computational Modeling of Ligand-Protein Interactions and Receptor Binding Affinity
Computational modeling is a cornerstone for predicting how a ligand like this compound interacts with its protein targets. nih.govresearchgate.netnormalesup.org These methods allow for the visualization and quantification of binding events, providing insights that are crucial for understanding biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies would primarily target the ligand-binding domain (LBD) of the androgen receptor (AR).
Studies on testosterone (B1683101) and other androgens docked into the AR LBD have identified key amino acid residues critical for binding. endocrine-abstracts.orgnih.gov It is predicted that this compound would adopt a similar binding mode, with the steroid nucleus positioned deep within the hydrophobic pocket. The C3-keto group and the C17β-ester (after hydrolysis to a hydroxyl group) are critical anchors. Key interactions for androgens within the AR LBD often involve residues such as Asn705, Arg752, and Thr877. nih.gov The introduction of the 6α-hydroxyl group offers a new potential point of interaction, likely forming a hydrogen bond with a nearby polar residue or a structured water molecule within the binding pocket, which could modulate the binding affinity and receptor activation profile.
| Receptor/Enzyme | Predicted Interacting Residues | Potential Interaction Type |
| Androgen Receptor | Asn705, Gln711, Arg752, Thr877 | Hydrogen Bonding, Hydrophobic Interactions |
| Esterase | Ser, His, Asp (Catalytic Triad) | Covalent Intermediate (for hydrolysis) |
| Hydroxylase (CYP450) | Heme Iron, Apolar Residues | Coordination, Hydrophobic Interactions |
This interactive table summarizes predicted key interactions based on docking studies of similar steroidal compounds.
Following molecular docking, more computationally intensive methods are used to calculate the binding free energy, which quantifies the affinity of the ligand for the protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide estimates of this value. nih.gov
The total binding energy is a sum of various intermolecular forces. For this compound interacting with the AR, these forces would be dominated by hydrophobic and van der Waals interactions between the steroidal backbone and nonpolar residues in the binding pocket. Specific hydrogen bonds, such as one potentially formed by the 6α-hydroxyl group, would make significant favorable contributions to the electrostatic component of the binding energy. The enanthate chain, while primarily engaging in hydrophobic interactions, adds complexity to the calculation due to its conformational entropy. mdpi.com
| Interaction Type | Description | Predicted Role in Binding |
| Hydrogen Bonds | Formed between the 6α-OH group and polar receptor residues. | Key contributor to specificity and affinity. |
| Hydrophobic Interactions | Between the steroid's carbon skeleton and nonpolar residues. | Major driving force for binding. |
| Van der Waals Forces | General non-specific attractions ensuring a snug fit. | Contributes to overall binding stability. |
This interactive table details the types of intermolecular forces predicted to be involved in the binding of this compound to a target receptor.
For this compound to become active, the enanthate ester must be cleaved by esterase enzymes to release the free steroid, 6α-hydroxytestosterone. wikipedia.org Computational models would predict the bulky steroid ester entering the active site of an esterase, positioning the ester carbonyl group near the catalytic triad (typically Ser-His-Asp) for nucleophilic attack and subsequent hydrolysis.
The metabolism of the active steroid is often carried out by cytochrome P450 (CYP) hydroxylases. nih.gov Docking 6α-hydroxytestosterone into the active site of various CYP enzymes would help predict sites of further metabolism. The presence of the 6α-hydroxyl group is significant; it may sterically hinder or electronically disfavor hydroxylation at nearby positions, potentially altering the metabolic pathway and the half-life of the compound compared to testosterone. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on the Influence of C-6α Hydroxylation
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. The key modification in this compound is the hydroxyl group at the C-6α position. This single functional group can significantly alter the compound's properties compared to its non-hydroxylated parent, Testosterone Enanthate. wikipedia.orgresearchgate.netnih.gov
Hydroxylation generally increases the polarity of a steroid. nih.gov This change can influence its absorption, distribution, metabolism, and excretion profile. The specific position and stereochemistry (α or β) of the hydroxyl group are critical in determining its effect on receptor binding and activity. Studies on other androstene steroids have shown that the orientation of hydroxyl groups has a profound impact on androgen receptor activation. nih.gov
The influence of the 6α-hydroxyl group on molecular recognition can be broken down into two components: steric and electronic effects. nih.govmdpi.com
Steric Effects: The 6α position on the steroid A-ring is typically in an axial orientation. The addition of a hydroxyl group, though small, introduces extra bulk at this position. This steric hindrance could either positively or negatively affect binding affinity. It might promote a tighter fit by occupying a vacant space in the receptor pocket or, conversely, cause a steric clash with a residue, forcing a suboptimal binding orientation. The specific outcome depends entirely on the topology of the target protein's binding site. rsc.org
Electronic Effects: The hydroxyl group is highly polar and can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). This electronic feature is paramount for molecular recognition. The ability to form a new, specific hydrogen bond with a receptor is often a key factor in enhancing binding affinity and specificity. chemrxiv.org The altered electron distribution on the A-ring can also influence long-range electrostatic interactions with the protein, further modulating the binding event.
Comparative Analysis of Receptor Binding and Enzymatic Susceptibility of 6α-Hydroxylated vs. Non-Hydroxylated Analogs
The addition of a hydroxyl group at the 6α position of the testosterone steroid nucleus introduces a polar functional group that can significantly influence the molecule's binding affinity for the androgen receptor (AR) and its susceptibility to enzymatic metabolism. While direct comparative studies on this compound are limited, analysis of related hydroxylated androgens provides a framework for understanding these effects.
The androgen receptor's ligand-binding pocket is a highly specific environment. The binding of testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), is stabilized by a network of hydrophobic interactions and hydrogen bonds. The introduction of a bulky and polar hydroxyl group at the 6α position can be expected to have a significant impact on how the steroid fits within this pocket. Research on other hydroxylated steroids suggests that such modifications can lead to a decrease in binding affinity due to steric hindrance. For instance, studies on 2α-hydroxyandrostenedione have indicated that the hydroxyl group can physically push away key amino acid residues in the binding pocket, thereby weakening the interaction. A similar effect can be postulated for a 6α-hydroxyl group, which would protrude from the alpha face of the steroid and potentially disrupt the optimal alignment with the receptor.
From an enzymatic standpoint, the hydroxylation of steroids is a key step in their metabolism and subsequent elimination from the body. The presence of a 6α-hydroxyl group marks the testosterone molecule for further metabolic processes. In certain tissues, 6α- and 7α-hydroxylation of 5α-reduced and 3β-hydroxylated derivatives of dihydrotestosterone has been observed, with these hydroxylated metabolites being readily disposed of by the cells nih.gov. This suggests that 6α-hydroxylation is a pathway for androgen inactivation and clearance. Therefore, 6α-hydroxytestosterone is likely more susceptible to further enzymatic degradation and has a shorter biological half-life compared to its non-hydroxylated counterpart, testosterone. The enanthate ester in this compound is designed to provide a slow-release of the active hormone, but once cleaved, the 6α-hydroxytestosterone moiety would be subject to this accelerated metabolism.
Table 1: Comparative Properties of Testosterone and 6α-Hydroxytestosterone
| Property | Testosterone | 6α-Hydroxytestosterone |
| Receptor Binding Affinity | High | Potentially Lower due to Steric Hindrance |
| Enzymatic Susceptibility | Subject to metabolism (e.g., 5α-reduction, aromatization) | Likely increased susceptibility to further hydroxylation and conjugation |
| Biological Half-life | Relatively longer | Potentially shorter due to enhanced metabolism |
| Primary Metabolic Pathways | Conversion to DHT and Estradiol | Further oxidation and glucuronidation/sulfation |
Theoretical Implications for Steroid Receptor Ligand Design and Modulation
The study of 6α-hydroxylated androgens like 6α-hydroxytestosterone offers valuable theoretical insights for the design and modulation of steroid receptor ligands. The introduction of a functional group at the C6 position of the steroid backbone can be a powerful tool to fine-tune the pharmacological properties of a molecule.
One of the key takeaways is the potential for achieving tissue-specific effects. The enzymatic machinery responsible for steroid metabolism varies between different tissues. By designing ligands with specific hydroxylation patterns, it may be possible to create compounds that are rapidly inactivated in some tissues while remaining active in others. For example, if a target tissue has low levels of the enzymes that further metabolize 6α-hydroxytestosterone, the compound could exert its effects there with greater selectivity.
Furthermore, the concept of steric hindrance can be exploited in ligand design. The androgen receptor is known to bind a range of ligands with varying affinities. By strategically placing substituents like a 6α-hydroxyl group, medicinal chemists can modulate the binding affinity and, consequently, the potency of a synthetic steroid. This principle is not limited to reducing affinity; in some cases, a strategically placed group could form favorable interactions with the receptor, potentially enhancing binding. A study on 6-substituted androst-4-ene analogs as aromatase inhibitors found that a polar hydroxy group at the 6β-position was better tolerated than at the 6α-position for enzyme binding, highlighting the stereospecificity of these interactions nih.gov.
The increased polarity conferred by the hydroxyl group also has implications for the pharmacokinetic properties of a drug. While it may lead to faster clearance, it can also alter solubility and distribution in the body. In the context of this compound, the lipophilic enanthate ester counteracts the polarity of the hydroxylated steroid, allowing for its formulation as a depot injection. This dual-component design, a lipophilic pro-drug moiety and a more polar active metabolite, is a strategy that can be applied to other steroid-based drug candidates to optimize their delivery and duration of action.
In essence, the 6α-hydroxylation of testosterone serves as a case study in how subtle structural modifications can lead to significant changes in the biological activity of a steroid. This knowledge is instrumental in the ongoing quest to develop more selective and effective steroid receptor modulators for a variety of therapeutic applications.
Advanced Analytical Methodologies for Research on 6α Testosterone Enanthate
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a mixture. For a modified steroid like 6α-Testosterone Enanthate, techniques such as HPLC, GC-MS, and LC-MS are indispensable for both quantitative and qualitative assessments in research settings.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of testosterone (B1683101) esters in various formulations. researchgate.netnih.gov The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve adequate separation and detection. A reverse-phase approach is common, typically employing a C8 or C18 bonded-silica column. researchgate.netbiotech-asia.org
The mobile phase composition is critical for achieving baseline separation. For testosterone esters, isocratic elution with a mixture of methanol and water or acetonitrile and water is frequently effective. biotech-asia.orgnih.gov For instance, a mobile phase of methanol and water (90:10 v/v) has been successfully used for testosterone cypionate on a C8 column. biotech-asia.org Detection is commonly performed using a UV detector, with the wavelength of maximum absorbance for testosterone derivatives being around 240-245 nm. biotech-asia.orgnih.govcaymanchem.com
Method validation is essential to ensure the reliability of analytical data. Validation is performed according to guidelines from bodies like the USP and ICH, and it encompasses several key performance characteristics.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with known concentrations.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Test Performed | Criteria | Example Result |
|---|---|---|
| Specificity | No interference between the drug peak and any other peaks. | No Interference Observed |
| System Suitability | The peak areas for 5 reference standard injections have a Relative Standard Deviation (RSD) of ≤ 2.0%. | % RSD = 0.1 |
| Accuracy | The test results for the drug tested at 3 concentrations must be within 5.0% of the expected result. | Low = 102.5% Med = 102.2% High = 100.4% |
| Precision | The RSD for triplicate test results at 3 concentrations is ≤ 2.0%. | % RSD = 1.1 |
| Linearity | The coefficient of determination (R²) of all test results is > 0.99. | R² = 0.9996 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, derivatization is often required to improve their volatility and chromatographic behavior. restek.com Silylation, using reagents such as N-trimethylsilylimidazole (TMSI), is a common derivatization strategy. restek.commdpi.com
The GC separates the derivatized analytes, which are then detected by the mass spectrometer. The MS detector provides both qualitative information (from the mass spectrum) and quantitative data (from the peak area). restek.com GC-MS offers high specificity and is sensitive enough for the analysis of steroid esters at trace levels in complex matrices like plasma. nih.gov The use of a triple quadrupole mass spectrometer (GC-MS/MS) with chemical ionization can achieve limits of detection in the low picogram-per-milliliter range. nih.gov
The selection of the capillary column is crucial, with low-bleed columns such as those with a 100% dimethylpolysiloxane stationary phase being preferred for the high temperatures required to elute steroid derivatives. restek.com
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-1ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 150°C, ramped to >300°C |
| Derivatization | Silylation (e.g., with MSTFA or TMSI) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Detection | Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for steroid analysis due to their high sensitivity, specificity, and simplified sample preparation compared to GC-MS, as derivatization is often not required. sciex.commdpi.comdiva-portal.org This technique is particularly well-suited for the high-resolution profiling and identification of this compound and its metabolites in biological fluids. nih.govnih.gov
Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of steroids. diva-portal.org For compounds like testosterone that may have poor ionization efficiency, derivatization with a reagent that introduces a permanent charge can significantly enhance sensitivity, allowing for detection at sub-picogram per milliliter levels. acs.orgresearchgate.net
Tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). diva-portal.orgresearchgate.net In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and provides unambiguous identification and quantification. For testosterone enanthate, SRM ion transitions of m/z 401 -> m/z 253 and m/z 401 -> m/z 271 have been utilized. researchgate.net
| Parameter | Condition |
|---|---|
| LC Column | C18 Reverse Phase |
| Mobile Phase | Gradient elution with methanol or acetonitrile and an ammonium acetate or formate buffer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Example SRM Transitions (m/z) | Precursor: 401; Products: 253, 271, 97 |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Confirmation in Research Contexts
While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are required for the definitive structural elucidation and confirmation of new or modified compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment. researchgate.net
For a modified steroid like this compound, ¹H NMR would confirm the presence and connectivity of all protons, including those of the steroid core and the enanthate ester chain. The introduction of a hydroxyl group at the 6α position would cause characteristic shifts in the signals of nearby protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish proton-proton connectivities and spatial proximities, which is crucial for confirming stereochemistry, such as the alpha orientation of the C6-hydroxyl group. researchgate.netrsc.org
¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms in the enanthate chain are distinct and can be used to confirm the identity of the ester. nih.gov Furthermore, NMR is an excellent method for assessing the structural purity of a research sample, as signals from impurities would also be visible in the spectrum.
| Testosterone Ester | Ester-Specific ¹³C NMR Signals (ppm) |
|---|---|
| Testosterone Propionate | 11.3 |
| Testosterone Enanthate | 16.4, 25.6, 31.9, 37.3 |
| Testosterone Cypionate | 35.1, 42.6 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). oup.com This precision allows for the determination of the elemental composition of the parent ion, serving as a powerful confirmation of the compound's chemical formula. nih.gov Techniques like time-of-flight (TOF) mass spectrometry are capable of the high resolving power needed for this type of analysis. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. sciex.com The resulting product ion spectrum is a characteristic fingerprint of the molecule's structure. By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms and confirm the identity of structural motifs, such as the steroid nucleus and the ester side chain. sciex.com For this compound, MS/MS analysis would be expected to show characteristic losses of the enanthate group and water from the 6α-hydroxyl group, providing definitive evidence for the proposed structure. The combination of accurate mass measurement from HRMS and structural information from MS/MS provides a very high level of confidence in the identification of the compound. sciex.comchromatographyonline.com
Establishment of Reference Standards and Quality Control Protocols for Research-Grade this compound
The foundation of rigorous scientific research on any compound, including this compound, lies in the availability of a well-characterized, high-purity reference standard. An analytical reference standard is a highly purified substance used as a measurement base in analytical assays. For research-grade this compound, establishing such a standard involves a meticulous process of synthesis, purification, and comprehensive characterization to ensure its identity, purity, and stability.
Quality control (QC) protocols for research-grade material are designed to confirm that the reference standard is suitable for its intended analytical purpose. These protocols are often based on guidelines from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as directives from the International Council for Harmonisation (ICH). arlok.com
The validation of analytical methods is a critical component of establishing a reference standard. A common technique for the analysis of steroid esters is High-Performance Liquid Chromatography (HPLC) with UV detection. arlok.com The validation process ensures the method is specific, accurate, precise, and linear over a range of concentrations.
Key Validation Parameters for an Analytical Method (e.g., HPLC):
| Parameter | Criteria | Typical Result | Purpose |
| Specificity | No interference from other compounds (e.g., impurities, degradation products) at the retention time of the analyte peak. | No interference observed. arlok.com | Ensures the signal measured is only from the compound of interest. |
| Linearity | A linear relationship between the concentration of the analyte and the analytical response. Typically, a coefficient of determination (R²) > 0.99. | R² = 0.9996. arlok.com | Confirms the method provides results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results to the true value. Often expressed as percent recovery at different concentrations. | 100.4% - 102.5% recovery. arlok.com | Demonstrates the correctness of the measurement. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured by Relative Standard Deviation (RSD). | RSD ≤ 2.0%. arlok.com | Indicates the repeatability and reproducibility of the method. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Suitable for detecting physiological and pathological concentrations. nih.gov | Defines the lower limit of the method's useful range. |
This interactive table summarizes key validation parameters for an HPLC method, based on data for Testosterone Enanthate, which serves as a model for establishing protocols for structurally similar compounds like this compound. arlok.com
Further characterization of the reference standard involves a battery of analytical techniques to confirm its structural integrity and purity. These include:
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which is unique to the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and confirm the identity of the compound, including its stereochemistry.
Optical Rotation: To measure the specific rotation of the chiral molecule, which is a key physical property. nihs.go.jp
Loss on Drying: To determine the percentage of volatile matter. nihs.go.jp
Residue on Ignition: To measure the amount of residual inorganic substances after combustion. nihs.go.jp
Once established, the reference standard is stored under controlled conditions (e.g., 2-8°C) to ensure its stability over time. sigmaaldrich.com This certified reference material is then used in QC laboratories to qualify working standards and to ensure the accuracy and reliability of all subsequent research and analysis involving this compound.
Emerging Analytical Technologies for Integrated Steroidomics Research
Steroidomics is a sub-field of metabolomics that involves the comprehensive analysis of the entire complement of steroids (the steroidome) in a biological system. nih.gov This integrated approach is crucial for understanding the complex physiological and pathological roles of steroids. Research into the effects of an exogenous compound like this compound would benefit immensely from steroidomics, as it allows for the simultaneous monitoring of dozens of steroid metabolites, providing a detailed snapshot of its impact on steroidogenic pathways. nih.gov
While traditional methods like immunoassays and single-analyte gas chromatography-mass spectrometry (GC-MS) have been used for steroid analysis, they often lack the specificity and breadth required for comprehensive profiling. nih.govsciex.com Modern analytical technologies have revolutionized the field, offering unprecedented sensitivity, specificity, and throughput.
Key Emerging Technologies in Steroidomics:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone of modern steroid analysis. sciex.comresearchgate.netnih.gov It offers high sensitivity and specificity with simplified sample preparation compared to GC-MS. sciex.com LC-MS/MS allows for the quantification of multiple steroids in a single run, making it a powerful tool for steroid profiling. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution. researchgate.net This capability is invaluable for non-targeted steroidomics, where the goal is to identify and quantify all detectable steroids in a sample, including previously unknown metabolites. researchgate.net HRMS can help create extensive databases of steroid compounds for biomarker discovery. nih.govresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While LC-MS/MS is dominant, advanced GC-MS/MS methods remain highly valuable, particularly for certain classes of steroids. It is a robust and validated technique for quantifying extensive panels of urinary steroid metabolites. nih.gov
Electron Activated Dissociation (EAD): A newer fragmentation technique in mass spectrometry that provides diagnostic fragments to distinguish between steroid isomers and isobars, which can be a significant challenge in steroid analysis. sciex.com
The steroidomics workflow typically involves sample preparation (e.g., solid-phase extraction), chromatographic separation (LC or GC), and mass spectrometric detection. nih.govresearchgate.net The resulting data is then processed to identify and quantify the steroids present. This comprehensive profiling can reveal subtle changes in the steroidome following the administration of a compound like this compound. nih.gov
Comparison of Advanced Analytical Technologies in Steroidomics:
| Technology | Primary Application | Strengths | Limitations |
| LC-MS/MS | Targeted quantification of multiple steroids. researchgate.netnih.gov | High sensitivity and specificity, simplified sample preparation. sciex.com | May miss unexpected or unknown metabolites. |
| GC-MS/MS | Comprehensive targeted urinary steroid profiling. nih.gov | High chromatographic resolution, extensive existing libraries. | Requires sample derivatization, potentially destructive to some molecules. sciex.com |
| HRMS (Q-TOF, Orbitrap) | Non-targeted steroidomics, biomarker discovery. researchgate.net | High mass accuracy and resolution, ability to identify unknown compounds. researchgate.net | Data analysis can be complex, may be less sensitive than targeted methods. |
| LC-MS with EAD | Structural characterization of steroid isomers. sciex.com | Provides unique structural information, helps differentiate between closely related compounds. sciex.com | Newer technology, less widely adopted. |
This interactive table compares emerging analytical technologies used in steroidomics research, highlighting their applications and characteristics.
The integration of these advanced analytical technologies enables a holistic view of steroid metabolism, moving beyond the measurement of a single compound to a comprehensive understanding of entire endocrine pathways.
Future Directions and Unexplored Research Avenues for 6α Testosterone Enanthate
The study of 6α-hydroxylated steroids, including 6α-Testosterone Enanthate, presents a frontier in steroid biochemistry and pharmacology. While much of the historical focus has been on other positions of hydroxylation, the unique properties that 6α-hydroxylation may confer upon the testosterone (B1683101) molecule remain an area ripe for investigation. Future research is poised to unlock a deeper understanding of its synthesis, enzymatic interactions, metabolic fate, and broader biological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
